molecular formula C14H10BrFN2 B6316610 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 1550406-35-3

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B6316610
CAS No.: 1550406-35-3
M. Wt: 305.14 g/mol
InChI Key: PHAPJTUMPUAZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine (CAS: 13442-44-9) is a halogenated imidazo[1,2-a]pyridine derivative characterized by a 4-bromo-3-fluorophenyl substituent at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine core.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-12(16)11(15)7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPJTUMPUAZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis involves reacting 4-bromo-3-fluorophenylboronic acid with 7-methylimidazo[1,2-a]pyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, achieving coupling efficiencies of 75–90%.

Representative Reaction Conditions:

ParameterSpecification
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (2.5 equiv)
Solvent1,4-Dioxane/H₂O (4:1 v/v)
Temperature80–90°C
Reaction Time12–18 hours
Yield82–88%

Industrial-Scale Optimization

For large-scale production, continuous flow systems enhance reaction control and safety. Microreactors facilitate rapid mixing and heat transfer, reducing side reactions and improving yields to >90%. Catalyst recycling techniques, such as immobilizing palladium on magnetic nanoparticles, further reduce costs.

One-Pot Tandem Synthesis: Streamlining Production

Recent advances have integrated imidazo[1,2-a]pyridine ring formation and aryl coupling into a single pot, minimizing purification steps. This method combines cyclization and Suzuki-Miyaura coupling using 3-bromopyridine-2-amine and 4-bromo-3-fluorophenylboronic acid as starting materials.

Reaction Sequence and Conditions

  • Cyclization: 3-Bromopyridine-2-amine reacts with acetylacetone in THF at 60°C to form 7-methylimidazo[1,2-a]pyridine.

  • Coupling: Without isolation, the intermediate undergoes Suzuki-Miyaura coupling with 4-bromo-3-fluorophenylboronic acid using Pd(dppf)Cl₂ as the catalyst.

Key Advantages:

  • Eliminates intermediate purification, reducing solvent waste.

  • Achieves 70–78% overall yield.

  • Compatible with automated synthesis platforms.

Alternative Methodologies: Exploring Niche Applications

Multicomponent Reactions (MCRs)

MCRs offer atom-economical routes by combining three or more reactants. For example, a one-pot assembly of 2-aminopyridine, bromofluorophenyl aldehydes, and isocyanides in methanol at room temperature generates imidazo[1,2-a]pyridine cores, though yields for halogenated derivatives remain modest (50–65%).

Oxidative Coupling

Oxidative coupling of 7-methylimidazo[1,2-a]pyridine with pre-functionalized aryl partners using Cu(I)/O₂ systems has been reported. However, bromine-fluorine substituents often lead to over-oxidation, limiting yields to <60%.

Critical Analysis of Methodologies

Comparative Performance Metrics:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura82–90>98HighModerate
One-Pot Tandem70–7895–97ModerateHigh
Multicomponent Reactions50–6590–93LowLow

Challenges and Solutions:

  • Halogen Compatibility: Bromine and fluorine substituents can deactivate palladium catalysts. Using electron-rich ligands (e.g., SPhos) mitigates this issue.

  • Regioselectivity: Competing coupling sites are controlled by steric directing groups on the boronic acid .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This reaction is pivotal for structural diversification in drug discovery.

Reaction Conditions Products Yield References
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C2-(4-Aryl-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridines65–85%

Key Findings :

  • The reaction tolerates electron-rich and electron-poor boronic acids, including substituted phenyl, heteroaryl, and alkenyl derivatives.

  • Fluorine at the meta position remains intact under these conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine and bromine substituents activate the phenyl ring for nucleophilic substitution, particularly at the bromine position.

Reagent Conditions Product Yield References
Sodium methoxideDMSO, 120°C, 12h2-(4-Methoxy-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine55%
PiperidineDMF, 100°C, 6h2-(4-Piperidinyl-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine48%

Mechanistic Insight :

  • Bromine is preferentially displaced due to its lower electronegativity compared to fluorine.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens via metal-halogen exchange.

Reagent Conditions Product Yield References
CuI, KI, DMF150°C, 24h2-(4-Iodo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine72%
NaNO₂, HCl, CuCl0–5°C, 2h (Sandmeyer reaction)2-(4-Chloro-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine63%

Applications :

  • Iodinated derivatives serve as intermediates for further cross-coupling reactions.

  • Chlorination via Sandmeyer reaction enables access to mixed halogenated analogs.

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-a]pyridine core participates in [3+2] cycloadditions with dipolarophiles.

Reagent Conditions Product Yield References
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 8hFused triazole-imidazo[1,2-a]pyridine60%

Mechanistic Pathway :

  • Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies the core structure without affecting halogen substituents .

Oxidation and Functional Group Interconversion

The methyl group at position 7 can be oxidized to a carboxylic acid or aldehyde.

Reagent Conditions Product Yield References
KMnO₄, H₂SO₄H₂O, 80°C, 4h7-Carboxyimidazo[1,2-a]pyridine derivative40%
SeO₂, dioxaneReflux, 6h7-Formylimidazo[1,2-a]pyridine derivative58%

Limitations :

  • Over-oxidation can occur with strong oxidizing agents, necessitating controlled conditions .

Photochemical Reactivity

The compound undergoes photodehalogenation under UV light, enabling radical-mediated transformations.

Conditions Product Yield References
UV (254 nm), THF, 12hDehalogenated imidazo[1,2-a]pyridine30%

Applications :

  • Useful for generating intermediates in material science applications .

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Key Features Reference
Target Compound 4-Bromo-3-fluorophenyl (2), 7-methyl (imidazo) Discontinued; dual halogenation
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (AI-33) 2-Bromophenyl (2), 7-methyl (imidazo) Ortho-bromination; lower steric hindrance
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine 4-Chlorophenyl (2), 7-methyl (imidazo) Para-chlorination; higher lipophilicity
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine 4-Methoxyphenyl (2), 7-methyl (imidazo) Electron-donating methoxy group; improved solubility
BLU-5937 2,6-Difluoro-4-(methylcarbamoyl)phenyl (2), 7-methyl (imidazo) Carbamoyl group; selective P2X3 antagonist
YL-IPA08 3,4-Dichlorophenyl (2), 7-methyl (imidazo) Dual chlorination; anxiolytic activity

Key Observations:

  • Substituent Position : Ortho-substituted bromo derivatives (e.g., AI-33) exhibit steric constraints absent in the target’s para/meta halogenation, which may influence binding pocket compatibility .
  • Functional Group Diversity : Methoxy (electron-donating) and carbamoyl (hydrogen-bonding) groups in analogs like BLU-5937 or V2 (acetic acid derivative) modulate solubility and target selectivity .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10BrFN2
  • CAS Number : 1550406-35-3
  • Molecular Weight : 305.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro tests showed moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
HCT-11612.5
HeLa10.0
MCF-715.0

Antioxidant Activity

The compound also demonstrates antioxidant properties, which contribute to its therapeutic potential:

  • DPPH Assay : The antioxidant capacity was evaluated using the DPPH radical scavenging method, showing a significant reduction in DPPH concentration compared to controls .

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)Reference
This compound78%
Standard (BHT)85%

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Tumor Growth Inhibition :
    • A study reported that administration of the compound in a mouse model led to a significant reduction in tumor size compared to untreated controls. The mechanism was linked to apoptosis induction in tumor cells .
  • Synergistic Effects with Other Agents :
    • Research indicated that combining this compound with other chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy .

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization strategies. For example, phase-transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and benzaldehyde derivatives under DMF solvent with p-toluenesulfonic acid as a catalyst can yield structurally analogous compounds . Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or environmentally friendly oxidants like PIFA (PhI(OCOCF₃)₂) is another validated approach for constructing fused heterocycles .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectral techniques:

  • ¹H/¹³C NMR to confirm substituent positions and aromaticity.
  • X-ray crystallography for precise bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in fused rings) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and halogen isotope patterns .

Q. What are the key reactivity patterns of the bromine and fluorine substituents in this compound?

The bromine at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions, while the fluorine at the 3-position is less reactive due to electron-withdrawing effects. For advanced derivatization, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed to replace bromine with aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives targeting specific biological receptors?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example, ICReDD integrates reaction path searches using quantum mechanics with machine learning to prioritize derivatives with optimal steric and electronic profiles. This reduces experimental trial-and-error cycles by 40–60% .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological discrepancies (e.g., assay protocols, cell lines) are common. To resolve conflicts:

  • Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Apply meta-analysis to compare datasets across studies, adjusting for variables like solvent polarity or impurity levels .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.
  • Catalyst screening : Test Pd/XPhos systems for cross-coupling efficiency (>90% yield reported in analogous bromoimidazopyridines) .
  • Flow chemistry : Continuous processing minimizes side reactions and improves heat dissipation for exothermic steps .

Q. Which analytical techniques are critical for tracking degradation byproducts in environmental studies?

  • LC-MS/MS with MRM (multiple reaction monitoring) to detect trace metabolites.
  • GC-ECD (electron capture detection) for halogenated byproducts.
  • HPLC-UV/Vis paired with column chromatography to isolate and quantify persistent intermediates .

Q. What safety protocols are recommended for handling this compound in prolonged studies?

  • Storage : In airtight containers under nitrogen at –20°C to prevent bromine loss or hydrolysis.
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration (≥1200°C) to avoid dioxin formation .
  • PPE : Use nitrile gloves, FFP3 respirators, and fume hoods with HEPA filters during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.